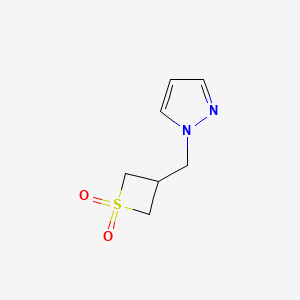![molecular formula C8H10ClN3O B15221312 5-Amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one hydrochloride](/img/structure/B15221312.png)
5-Amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one hydrochloride: is a chemical compound with the molecular formula C8H9N3O It is a derivative of benzimidazole, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-nitro-6-methylbenzimidazole with reducing agents such as iron powder in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, followed by neutralization and purification steps to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure high-quality output.
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: The compound can undergo reduction reactions, particularly the reduction of the nitro group to an amino group.
Substitution: It can participate in substitution reactions, where functional groups on the benzimidazole ring are replaced by other groups.
Oxidation: Oxidation reactions can occur, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of nitro groups.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Major Products Formed:
Reduction: Formation of 5-amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one.
Substitution: Various substituted benzimidazole derivatives.
Oxidation: Oxidized benzimidazole compounds.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation .
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is investigated for its antimicrobial, antiviral, and anticancer properties. Its ability to inhibit certain enzymes makes it a candidate for drug development .
Industry: In the industrial sector, the compound is used in the synthesis of dyes and pigments. It serves as an intermediate in the production of various colorants used in textiles, plastics, and coatings .
Mecanismo De Acción
The mechanism of action of 5-Amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity by blocking the active site or altering the enzyme’s conformation. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects .
Comparación Con Compuestos Similares
- 5-Amino-1,3-dihydro-2H-benzimidazol-2-one
- 5-Acetoacetyl-Amino-Benzimidazolone
- 2H-Benzimidazol-2-one, 5-amino-1,3-dihydro-
Comparison: Compared to similar compounds, 5-Amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one hydrochloride is unique due to its specific substitution pattern on the benzimidazole ring. The presence of the amino and methyl groups at specific positions enhances its reactivity and potential biological activity. This compound’s unique structure allows it to interact with different molecular targets, making it a valuable tool in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C8H10ClN3O |
|---|---|
Peso molecular |
199.64 g/mol |
Nombre IUPAC |
6-amino-3-methyl-1H-benzimidazol-2-one;hydrochloride |
InChI |
InChI=1S/C8H9N3O.ClH/c1-11-7-3-2-5(9)4-6(7)10-8(11)12;/h2-4H,9H2,1H3,(H,10,12);1H |
Clave InChI |
DLNRDWRZRBWSNJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)N)NC1=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1R,5R)-tert-Butyl 10-morpholino-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B15221248.png)




![Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B15221282.png)





